An In-Depth Technical Guide to 3-Pyridylacetic Acid Hydrochloride (CAS 6419-36-9)
An In-Depth Technical Guide to 3-Pyridylacetic Acid Hydrochloride (CAS 6419-36-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyridylacetic acid hydrochloride, with the CAS number 6419-36-9, is a pyridyl-substituted carboxylic acid derivative of significant interest in pharmaceutical and organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical properties, established synthesis methodologies, and its critical role as a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs), most notably risedronate sodium.[1][3] Detailed experimental protocols for its synthesis and subsequent conversion to risedronate are provided, alongside a summary of its known, albeit limited, direct biological activities. This document aims to serve as a valuable resource for professionals engaged in drug discovery, process development, and medicinal chemistry.
Chemical and Physical Properties
3-Pyridylacetic acid hydrochloride is a white to beige crystalline powder.[4] It is soluble in water and possesses amphoteric properties due to the presence of both a basic pyridine (B92270) ring and an acidic carboxylic acid group.[1][5] This dual reactivity makes it a versatile building block in synthetic chemistry.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media.[5]
Table 1: Physicochemical Properties of 3-Pyridylacetic Acid Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 6419-36-9 | [6] |
| Molecular Formula | C₇H₈ClNO₂ | [6] |
| Molecular Weight | 173.60 g/mol | [6] |
| Appearance | White to light brown/beige crystalline powder | [4][7] |
| Melting Point | 161-163 °C (lit.) | [6][7] |
| Boiling Point | 301.6°C at 760 mmHg | [7] |
| Flash Point | 136.2°C | [7] |
| Solubility | Soluble in water. | [7] |
| InChI Key | XVCCOEWNFXXUEV-UHFFFAOYSA-N | [1] |
Synthesis of 3-Pyridylacetic Acid Hydrochloride
Several synthetic routes for 3-Pyridylacetic acid hydrochloride have been established, primarily starting from nicotinic acid, 3-acetylpyridine (B27631), or 3-vinylpyridine.[1][7] The Willgerodt-Kindler reaction is a commonly employed method.[8][9]
Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction from Nicotinic Acid
This protocol involves the initial conversion of nicotinic acid to 3-acetylpyridine, followed by the Willgerodt-Kindler reaction and subsequent hydrolysis.[10]
Step 1: Synthesis of 3-Acetylpyridine from Ethyl Nicotinate (B505614)
-
React ethyl nicotinate with ethyl acetate (B1210297) and metallic sodium.
-
Hydrolyze the resulting intermediate to yield 3-acetylpyridine.[10]
Step 2: Synthesis of 3-Pyridinethioacetylmorpholine
-
Mix 83.2 g of 3-acetylpyridine and 65.8 g of morpholine.
-
Add 24.2 g of sulfur while stirring.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Pour the reaction mixture into 400 ml of ice water.
-
Filter the precipitate, wash the crystals with ice water, and air-dry to obtain 3-pyridinethioacetylmorpholine (pale yellow crystals, yield: 81.8%).[10]
Step 3: Hydrolysis to 3-Pyridylacetic Acid Hydrochloride
-
Mix 125 g of 3-pyridinethioacetylmorpholine with 142 ml of concentrated hydrochloric acid.
-
Heat to reflux for 6 hours.
-
Filter the reaction mixture and allow it to cool to collect the crystals.
-
Purify the crude product with 100 ml of concentrated hydrochloric acid.
-
Dry the purified crystals to obtain 73.5 g of white crystalline 3-Pyridylacetic acid hydrochloride (yield: 75.3%, mp: 157-160°C).[10]
Diagram 1: Synthesis of 3-Pyridylacetic Acid Hydrochloride via Willgerodt-Kindler Reaction
Caption: Workflow for the synthesis of 3-Pyridylacetic acid hydrochloride.
Experimental Protocol: Synthesis from 3-Vinylpyridine
This two-step chemical reaction offers a more direct route with high yields.[7]
Step 1: Synthesis of 3-Pyridinethioacetylmorpholine
-
To 86.8 g of 3-vinylpyridine, add 79 g of morpholine.
-
With stirring, add 29 g of sulfur.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Pour the reactant into ice water and filter.
-
Wash the crystals with ice water and air-dry to obtain 160.2 g of faint yellow crystalline 3-pyridinethioacetylmorpholine (yield: 87.3%).[7]
Step 2: Hydrolysis to 3-Pyridylacetic Acid Hydrochloride
-
Mix 160.2 g of 3-pyridinethioacetylmorpholine with 182 ml of hydrochloric acid.
-
Reflux for 6 hours and then filter.
-
Concentrate the filtrate under reduced pressure and cool to induce crystallization.
-
Refine the crystals with 130 ml of concentrated hydrochloric acid.
-
Dry the product to obtain 107.6 g of white crystalline 3-Pyridylacetic acid hydrochloride (yield: 86%).[7]
Application in the Synthesis of Risedronate Sodium
A primary application of 3-Pyridylacetic acid hydrochloride is its use as a key intermediate in the synthesis of Risedronate sodium, a bisphosphonate used for the treatment of osteoporosis.[1][3]
Experimental Protocol: Synthesis of Risedronic Acid
-
In a four-necked round bottom flask fitted on a water bath, combine 100 g (0.576 moles) of 3-pyridylacetic acid hydrochloride and 103.97 g (1.267 moles) of phosphorous acid.
-
Stir the mixture for ten minutes at ambient temperature (25-30 °C).
-
Heat the reaction mixture to 60-65 °C.
-
At this temperature, slowly add 198.12 g (1.44 moles) of phosphorous trichloride (B1173362) over one hour.
-
After the addition is complete, follow by hydrolysis in water to yield Risedronic acid.[8]
Diagram 2: Synthesis of Risedronate Sodium from 3-Pyridylacetic Acid Hydrochloride
References
- 1. 3-Pyridylacetic acid hydrochloride | 6419-36-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 3-pyridylacetamide derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors targeting a bidentate interaction with Arg125 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]
- 10. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
